2-Benzyl-5-oxocyclohexanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-Benzyl-5-oxocyclohexanecarboxylic acid involves the reaction of benzyl chloride and 5-oxocyclohexanecarboxylic acid.Molecular Structure Analysis

The molecular formula of this compound is C14H16O3 . Its average mass is 232.275 Da and its monoisotopic mass is 232.109940 Da .Aplicaciones Científicas De Investigación

Enantioselective Fluorescent Recognition

2-Benzyl-5-oxocyclohexanecarboxylic acid derivatives have been explored for their ability to act as enantioselective fluorescent sensors. One study demonstrated the potential of cyclohexane-1,2-diamine-based bisbinaphthyl macrocycles for highly enantioselective fluorescent responses to chiral acids, including alpha-hydroxycarboxylic acids and N-protected amino acids. This indicates their potential in enantioselective recognition and analysis (Li et al., 2007).

Plasticizer Identification and Analysis

Derivatives of this compound, like 1,2-Cyclohexane dicarboxylic acid diisononyl ester, have been identified as new generation plasticizers. Studies using GC/MS and ESI/MS methods have been conducted to analyze these plasticizers in polymers, particularly PVC, to reduce toxic effects on human health (Dziwiński et al., 2017).

Catalysis in Chemical Reactions

Ethyl 2-oxocyclohexanecarboxylate, a related compound, has been employed as an efficient ligand for copper-catalyzed coupling reactions. This application spans a variety of chemical syntheses, including the formation of N-arylamides, aryl ethers, and aryl thioethers, showcasing its versatility and efficiency in catalysis (Lv & Bao, 2007).

Photocarboxylation of Benzylic C–H Bonds

In a related study, the photocarboxylation of benzylic C–H bonds with CO2 into 2-arylpropionic acids was achieved under metal-free conditions. This showcases a novel application in organic synthesis and pharmaceutical manufacturing (Meng et al., 2019).

Hydrocarboxylation Catalyst

A Copper(ii) metal-organic framework has been used as a catalyst for the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid. This demonstrates an efficient method for alkane hydrocarboxylation in an ionic liquid under mild conditions, expanding the utility of these compounds in industrial processes (Paul et al., 2016).

Enantioselective Synthesis

In pharmaceutical research, enantioselective synthesis of benzyl derivatives, like benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, has been described. This is essential for developing potent CCR2 antagonists, highlighting the significance in drug discovery (Campbell et al., 2009).

Propiedades

IUPAC Name |

2-benzyl-5-oxocyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c15-12-7-6-11(13(9-12)14(16)17)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYASTUWLRHTAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC(C1CC2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

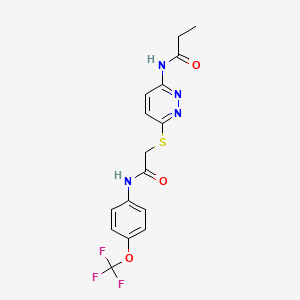

![2-[3-(4-Bromophenyl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B2791752.png)

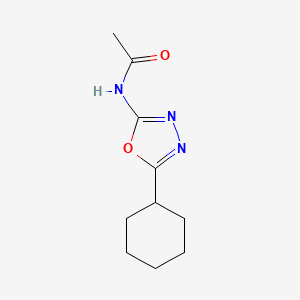

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2791759.png)

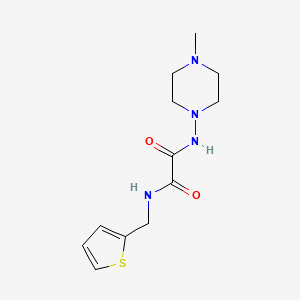

![(1R)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2791767.png)

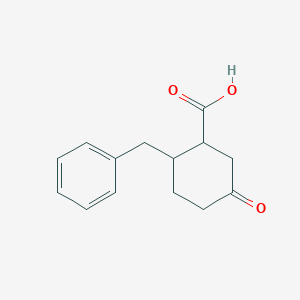

![6-methyl-N-(4-morpholinobenzyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2791769.png)